N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-2-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-2-carboxamide typically involves a multi-step process. One common method is the “Click” chemistry approach, which is known for its efficiency and high yield. The process begins with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.
Following the formation of the triazole ring, the next step involves the coupling of the triazole derivative with an indole-2-carboxamide moiety. This can be achieved through a Suzuki–Miyaura cross-coupling reaction, which involves the reaction of an arylboronic acid with a halogenated indole derivative in the presence of a palladium catalyst and a base in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole or triazole derivatives.
Scientific Research Applications
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as dyes and photostabilizers.
Mechanism of Action
The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the production of bicarbonate ions, which has various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethenone
- N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide
- N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-3-carboxamide
Uniqueness
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-2-carboxamide is unique due to its specific combination of the triazole and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit carbonic anhydrase-II, for example, sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c25-19(17-12-15-8-4-5-9-16(15)22-17)23-18(13-24-20-10-11-21-24)14-6-2-1-3-7-14/h1-12,18,22H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZAHFBSHWSGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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